molecular formula C21H25NO2 B6103341 1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine

1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine

Cat. No. B6103341
M. Wt: 323.4 g/mol
InChI Key: RWDOCRHFBWWGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class. It was first synthesized in the 1960s and gained popularity in the 2000s as a designer drug. MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a range of effects, including increased alertness, euphoria, and feelings of pleasure.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. This compound has also been shown to cause neurotoxicity in certain regions of the brain, including the striatum and prefrontal cortex.

Advantages and Limitations for Lab Experiments

1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine has been used in a variety of laboratory experiments due to its potent stimulant properties. It has been used to study the effects of stimulant drugs on the brain and to investigate the mechanisms of addiction. However, due to its potential for abuse and negative side effects, caution must be taken when using this compound in laboratory experiments.

Future Directions

There are several future directions for research on 1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine. One area of interest is the development of new treatments for depression, anxiety, and ADHD based on the mechanisms of action of this compound. Another area of research is the investigation of the long-term effects of this compound use, including its potential for addiction and neurotoxicity. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound, including its interactions with other drugs and its effects on different populations, such as children and the elderly.

Synthesis Methods

1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine has been studied for its potential therapeutic applications, including as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In animal studies, this compound has been shown to increase dopamine and norepinephrine levels in the brain, which may be beneficial for treating these conditions.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[2-(3-methylphenyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16-5-3-6-18(15-16)20-7-4-14-22(20)21(23)13-10-17-8-11-19(24-2)12-9-17/h3,5-6,8-9,11-12,15,20H,4,7,10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDOCRHFBWWGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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